MGB-BP-3 is a synthetic, first-in-class antibiotic belonging to the Strathclyde Minor Groove Binder (S-MGB) family. [, , ] It demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus and Clostridioides difficile. [, , ] MGB-BP-3's development was inspired by the DNA-binding properties of the natural product Distamycin, but it boasts improved efficacy and reduced toxicity. []
Molecular Structure Analysis
While the exact molecular structure is not explicitly provided, research indicates that MGB-BP-3 functions as a dimer when interacting with DNA. [] This dimerization is crucial for its binding within the minor groove of DNA. [, ]
Mechanism of Action
Inhibition of Promoter Isomerization: MGB-BP-3 binds to essential sigma factor A (SigA) promoters on the bacterial chromosome, effectively inhibiting the isomerization step required for RNA polymerase holoenzyme activity. [] This binding prevents transcription initiation at these crucial promoters.
Transcriptional Arrest of Essential Genes: By interfering with promoter isomerization, MGB-BP-3 leads to the downregulation of numerous essential genes in S. aureus, including those involved in DNA replication, cell wall biosynthesis, and vital metabolic pathways like glycolysis and the TCA cycle. [, ]
Applications
Treatment of Clostridioides difficile Infections: MGB-BP-3 has demonstrated significant efficacy in treating C. difficile infections, even outperforming vancomycin in Phase II clinical trials. [, , ] It represents a promising new treatment option for this challenging infection, particularly in the context of rising antibiotic resistance.
Targeting Gram-Positive Pathogens: The broad-spectrum activity of MGB-BP-3 against Gram-positive bacteria, including S. aureus, makes it a valuable tool in combating infections caused by these pathogens. [, ]
Combating Antibiotic Resistance: The unique and multi-targeted mechanism of MGB-BP-3, affecting multiple essential processes within the bacteria, suggests a low potential for developing resistance. [, ] This characteristic is crucial in the face of the growing threat of antibiotic resistance.
Future Directions
Optimizing for Gram-Negative Activity: While currently limited in its activity against Gram-negative bacteria, MGB-BP-3's ability to target their DNA presents an opportunity for further development and structural modification to enhance its penetration and efficacy against these pathogens. []
Related Compounds
Distamycin
Compound Description: Distamycin is a naturally occurring antibiotic that binds to the minor groove of DNA. It served as an inspiration for the development of MGB-BP-3. []
Vancomycin
Compound Description: Vancomycin is a glycopeptide antibiotic commonly used to treat Clostridioides difficile infections (CDI). [, ]
Relevance: In clinical trials for treating CDI, MGB-BP-3 demonstrated superior efficacy compared to Vancomycin, the current standard of care. [, ] This highlights MGB-BP-3's potential as a more effective treatment option for CDI.
Fidaxomicin
Compound Description: Fidaxomicin is a macrolide antibiotic, considered a first-line treatment for CDI. []
Relevance: Like Vancomycin, Fidaxomicin serves as a comparator drug for assessing the efficacy of MGB-BP-3 in treating CDI. [] While both Fidaxomicin and MGB-BP-3 show promise in treating CDI, their distinct mechanisms of action warrant further investigation to determine their optimal clinical applications.
Rifampicin
Compound Description: Rifampicin is an antibiotic that inhibits RNA polymerase, primarily targeting bacterial DNA transcription. [, ]
Fluoroquinolones
Compound Description: Fluoroquinolones are a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK-0916 is an 11β-hydroxysteroid dehydrogenase type 1 inhibitor used for patients with type 2 diabetes mellitus and metabolic syndrome and obesity-related disorders. MK-0916 produces mechanism-based activation of the hypothalamic-pituitary-adrenal axis, resulting in mean increases in adrenal androgen levels that remains within the normal range.
MK-0893, also known as CRA1, is a potent and selective glucagon receptor antagonist. GRA1 blocks glucagon binding to the human GCGR (hGCGR) and antagonizes glucagon-induced intracellular accumulation of cAMP with nanomolar potency. GRA1 inhibited glycogenolysis dose-dependently in primary human hepatocytes and in perfused liver from hGCGR mice, a transgenic line of mouse that expresses the hGCGR instead of the murine GCGR. When administered orally to hGCGR mice and rhesus monkeys, GRA1 blocked hyperglycemic responses to exogenous glucagon. GRA1 has strong antihyperglycemic efficacy in preclinical models and prominent effects on hepatic gene-expression related to amino acid metabolism.
MK-0752 Sodium is a novel potent γ-secretase inhibitor and now assessed in clinical trial for treatment of several types of cancer, our objective was to investigate the anticancer effects and mechanisms of MK-0752 alone or combined with cisplatin in ovarian cancer.
MK-0952 is a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment. It is an intrinsically potent inhibitor displaying limited whole blood activity. Phosphodiesterase inhibitors are used as a target for cognition enhancement in aging and Alzheimer's disease.
MK-0952 is a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment. It is an intrinsically potent inhibitor displaying limited whole blood activity. Phosphodiesterase inhibitors are used as a target for cognition enhancement in aging and Alzheimer's disease.